molecular formula C11H17N B3123941 Methyl[(2,4,6-trimethylphenyl)methyl]amine CAS No. 3137-93-7

Methyl[(2,4,6-trimethylphenyl)methyl]amine

Cat. No.: B3123941
CAS No.: 3137-93-7
M. Wt: 163.26 g/mol
InChI Key: WHBUJPLDRGYQDY-UHFFFAOYSA-N
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Description

“Methyl[(2,4,6-trimethylphenyl)methyl]amine” is a chemical compound . It is also known as PTAA, a popular poly (triaryl amine) semiconductor . It has been explored in efficient hysteresis-free photovoltaics and self-assembled monolayers materials .

Scientific Research Applications

Synthesis and Applications in Polymer Chemistry

Methylated amines, including structures similar to Methyl[(2,4,6-trimethylphenyl)methyl]amine, find extensive applications in the field of polymer chemistry. For example, hydroaminomethylation of oleochemicals presents a synthetic pathway to access valuable functionalized bio-based compounds, with potential as monomers in polymer chemistry (Vanbésien et al., 2018). This process involves the grafted amines onto alkyl chains of vegetable oils, showcasing the versatility of methylated amines in creating bio-based products with industrial potential.

Health Implications and Biological Activities

The metabolic pathways and health implications of methylated amines, though not directly related to this compound, provide a context for understanding the potential biological activities of such compounds. For instance, trimethylamine, a simple methylated amine, has been associated with the pathogenesis of noncommunicable diseases, including atherosclerosis and diabetes, through its role in meat quality and acceptability (Bekhit et al., 2021). This highlights the broader implications of methylated amines in health research, suggesting avenues for investigating the health effects of various methylated compounds.

Environmental and Analytical Considerations

Methylated amines also feature in discussions on environmental safety and analytical methods for their detection. Amines and amine-related compounds, due to their use in various industrial applications, necessitate efficient degradation mechanisms to prevent environmental contamination. Advanced oxidation processes have been highlighted as effective for mineralizing nitrogen-containing compounds, including amines, thereby enhancing the efficacy of treatment schemes for water safety (Bhat & Gogate, 2021). Moreover, analytical methods for the determination of biogenic amines in foods underscore the importance of monitoring these compounds due to their toxicity and role as indicators of food quality (Önal, 2007).

Properties

IUPAC Name

N-methyl-1-(2,4,6-trimethylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8-5-9(2)11(7-12-4)10(3)6-8/h5-6,12H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBUJPLDRGYQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CNC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101286985
Record name N,2,4,6-Tetramethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3137-93-7
Record name N,2,4,6-Tetramethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3137-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,2,4,6-Tetramethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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